7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride
Description
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is a bicyclic sulfonyl chloride characterized by a norbornane-like framework with an oxygen atom in the bridgehead (7-oxa) and a methanesulfonyl chloride group (-SO₂Cl) attached to the second carbon. This structure confers unique steric and electronic properties, making it valuable in specialized organic synthesis, particularly as a sulfonating agent for bulky substrates. Its reactivity is influenced by the bicyclic system, which may enhance stability compared to linear analogs while directing stereochemical outcomes .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO3S/c8-12(9,10)4-5-3-6-1-2-7(5)11-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTEBSNPFKJDLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The resulting 7-oxanorbornane derivatives can then be further functionalized to introduce the methanesulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions followed by subsequent functionalization steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these reactions include furans, dienophiles, and sulfonyl chloride sources.
Chemical Reactions Analysis
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The bicyclic structure can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Elimination Reactions: The compound can undergo elimination reactions to form unsaturated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used for oxidation and reduction reactions, respectively. Elimination reactions may require strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. Substitution reactions typically yield sulfonamide, sulfonate ester, or sulfonothioate derivatives. Oxidation and reduction reactions can lead to the formation of various oxidized or reduced bicyclic compounds.
Scientific Research Applications
Inhibition of Phospholipase A2
One of the notable applications of 7-oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is its role as an inhibitor of cytosolic phospholipase A2 (cPLA2). This enzyme is critical in the inflammatory response, and its inhibition can lead to therapeutic effects in conditions such as asthma and arthritis. The compound has been shown to alleviate symptoms associated with these diseases by modulating the production of inflammatory mediators like leukotrienes and prostaglandins .
Anticancer Activity
Recent studies have explored the anticancer potential of derivatives related to this compound. For instance, compounds synthesized from this scaffold exhibited significant antiproliferative activity against human cancer cell lines, such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . The mechanism involves selective targeting of cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy.
Pesticidal Agents
The compound has also been investigated for its potential use as a pesticidal agent. Patents have described the efficacy of oxabicyclo[2.2.1]heptane derivatives in controlling undesired microorganisms and pests, indicating their utility in agricultural settings . The structural properties of these compounds suggest they could disrupt biological processes in pests, leading to effective pest management strategies.
Summary of Findings
Case Study 1: Inhibition of Cytosolic Phospholipase A2
In a study focused on the inhibition of cPLA2, researchers synthesized several derivatives based on the 7-oxabicyclo[2.2.1]heptane framework. These compounds were tested for their ability to inhibit the enzyme's activity, demonstrating a dose-dependent response that correlated with reduced levels of inflammatory mediators in vitro.
Case Study 2: Anticancer Activity Assessment
A series of compounds derived from this compound were evaluated for their anticancer properties using MTT assays against various cancer cell lines. The results indicated that some derivatives not only inhibited cell proliferation but also induced morphological changes indicative of apoptosis.
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclic structure provides rigidity and stability, which can influence the reactivity and selectivity of the compound in different reactions.
Comparison with Similar Compounds
Methanesulfonyl Chloride (CH₃SO₂Cl)
Molecular Formula : CH₃ClO₂S
Molecular Weight : 114.55 g/mol
Functional Group : Linear sulfonyl chloride.
Reactivity : Highly reactive due to the electron-withdrawing sulfonyl group, enabling nucleophilic substitution (e.g., sulfonation of alcohols, amines).
Stability : Prone to hydrolysis, releasing HCl and requiring anhydrous conditions. Thermally unstable; decomposes to toxic gases (e.g., SO₂, Cl₂) under heat .
Applications : Widely used in pharmaceuticals, agrochemicals, and polymer synthesis.
Safety : Corrosive, volatile, and toxic. Requires stringent ventilation, PPE, and avoidance of strong oxidizers .
Key Differences :
- The bicyclic framework of the target compound reduces volatility and may slow hydrolysis compared to methanesulfonyl chloride.
- Enhanced steric hindrance could limit reactivity with bulky nucleophiles but improve selectivity in certain reactions.
7-Oxabicyclo[2.2.1]hept-5-en-2-ylsulfonyl Chloride
Molecular Formula: C₇H₉ClO₃S (inferred from ) Molecular Weight: ~208.66 g/mol (estimated) Functional Group: Bicyclic sulfonyl chloride with a double bond (hept-5-ene). May participate in Diels-Alder reactions. Stability: Double bond could enhance rigidity but reduce thermal stability compared to the saturated analog. Applications: Useful in synthesizing conjugated systems or strained intermediates.
Key Differences :
- Unsaturation alters electronic properties, favoring reactions requiring electron-deficient partners.
- Higher molecular weight and structural rigidity may affect solubility and reaction kinetics.
7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl Chloride
Molecular Formula : C₇H₇ClO₂
Molecular Weight : 158.58 g/mol
Functional Group : Bicyclic carbonyl chloride (acyl chloride).
Reactivity : Functions as an acylating agent, reacting with nucleophiles (e.g., amines, alcohols) to form esters or amides.
Stability : Susceptible to hydrolysis, similar to sulfonyl chlorides, but less thermally hazardous.
Applications : Used in peptide synthesis and polymer crosslinking.
Safety : Less corrosive than sulfonyl chlorides but still moisture-sensitive.
Key Differences :
- The carbonyl chloride group enables acylation rather than sulfonation.
- Lower molecular weight and lack of sulfonyl group reduce steric demands compared to the target compound.
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Group | Reactivity Profile | Stability Concerns | Key Applications |
|---|---|---|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride | C₈H₁₁ClO₃S | ~222.69 (estimated) | Sulfonyl chloride | Sterically hindered sulfonation | Moderate hydrolysis resistance | Specialty organic synthesis |
| Methanesulfonyl chloride | CH₃ClO₂S | 114.55 | Sulfonyl chloride | High reactivity, volatile | Prone to hydrolysis/thermal decay | Pharmaceuticals, polymers |
| 7-Oxabicyclo[2.2.1]hept-5-en-2-ylsulfonyl chloride | C₇H₉ClO₃S | ~208.66 (estimated) | Sulfonyl chloride, alkene | Electrophilic sulfonation, Diels-Alder | Thermal instability | Conjugated system synthesis |
| 7-Oxabicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | C₇H₇ClO₂ | 158.58 | Carbonyl chloride | Acylation reactions | Hydrolysis-prone | Peptide synthesis |
Biological Activity
7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological targets. The sulfonyl chloride functional group enhances its electrophilic properties, making it a potential inhibitor of various enzymes.
The compound has been identified as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the release of arachidonic acid from membrane phospholipids. This process is crucial for the biosynthesis of inflammatory mediators such as prostaglandins and leukotrienes, which play significant roles in inflammatory responses . By inhibiting cPLA2, this compound may reduce inflammation and provide therapeutic benefits in conditions such as asthma and arthritis .
Inhibition of Phospholipase Enzymes
Research indicates that compounds similar to this compound can effectively inhibit cPLA2 activity, which is linked to various inflammatory diseases. For instance, studies have shown that these inhibitors can reduce the production of inflammatory mediators, suggesting their utility in treating inflammatory disorders .
Selective Estrogen Receptor Downregulation
Recent studies have explored the potential of related sulfonamide derivatives as selective estrogen receptor downregulators (SERDs). These compounds have demonstrated significant activity against breast cancer cell lines, indicating that modifications to the alkyl chain length can enhance biological activity. For example, certain derivatives exhibited IC50 values as low as 0.77 μM against MCF-7 breast cancer cells, highlighting their potential as therapeutic agents for hormone-resistant cancers .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 7-Oxabicyclo[2.2.1]heptan-2-ylmethanesulfonyl chloride with high regioselectivity?
- Methodological Answer : The synthesis typically involves reacting the bicyclic alcohol precursor with methanesulfonyl chloride under anhydrous conditions, using a base like triethylamine to neutralize HCl byproducts. Key steps include:
- Anhydrous solvent systems (e.g., dichloromethane or THF) to prevent hydrolysis of the sulfonyl chloride group .
- Temperature control (0–25°C) to minimize side reactions like ring-opening or over-sulfonylation .
- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >95% purity .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm bicyclic framework and sulfonyl group integration. For example, the characteristic singlet for the bridgehead proton (δ ~3.5–4.0 ppm) and sulfonyl chloride resonance (δ ~3.8–4.2 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 224.7) .
- FT-IR : Absorbance bands at ~1360 cm (S=O asymmetric stretch) and 1170 cm (S=O symmetric stretch) .
Q. What are the critical stability considerations for handling this compound in experimental workflows?
- Methodological Answer :
- Moisture sensitivity : Store under inert gas (argon/nitrogen) at 4°C in sealed, desiccated containers to prevent hydrolysis to the sulfonic acid .
- Light sensitivity : Protect from UV exposure to avoid decomposition of the bicyclic framework .
- Short-term stability : Use freshly prepared solutions in anhydrous solvents (e.g., DMF or acetonitrile) for reactions .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields for sulfonylation of bicyclic alcohols?
- Methodological Answer :
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., sulfonic acid derivatives from hydrolysis or dimerization) .
- Kinetic studies : Monitor reaction progress via in-situ IR or F NMR (if using fluorinated analogs) to optimize reaction time and temperature .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict energy barriers for competing pathways (e.g., sulfonylation vs. elimination) .
Q. What strategies enable the use of this compound as a bioisostere in drug design?
- Methodological Answer :
- Conformational analysis : Compare the bicyclic system’s spatial geometry (via X-ray crystallography or molecular dynamics) to aromatic rings to assess steric/electronic mimicry .
- Metabolic stability assays : Incubate with liver microsomes to evaluate resistance to oxidative degradation compared to phenyl-based analogs .
- Receptor-binding studies : Use SPR or ITC to measure affinity for target proteins (e.g., kinases or GPCRs) .
Q. How can researchers resolve challenges in analyzing stereochemical outcomes of reactions involving this compound?
- Methodological Answer :
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
- VCD spectroscopy : Vibrational circular dichroism to assign absolute configuration of products .
- Crystallographic analysis : Co-crystallize with resolving agents (e.g., tartaric acid derivatives) for X-ray structure determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
